5-Iodo-2-isopropyl-1-methyl-1H-imidazole
Overview
Description
5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a chemical compound with the CAS Number: 851870-28-5 . It has a molecular weight of 250.08 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H11IN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 250.08 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
1. Synthesis of Trisubstituted Imidazoles
5-Iodo-2-isopropyl-1-methyl-1H-imidazole has been utilized in the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This methodology, involving regiocontrolled N-alkylation, allows for selective formation of trisubstituted 1H-imidazoles and has been demonstrated to facilitate the substitution of iodine by aryl groups through Suzuki coupling (Delest et al., 2008).
2. Synthesis of Xestomanzamine A
The compound is a key intermediate in the synthesis of xestomanzamine A, a marine natural product. An efficient route was reported for synthesizing 5-iodo-1-methylimidazole, which is a critical step in the modified Grignard reaction for the overall synthesis of xestomanzamine A (Panosyan & Still, 2001).
3. Study of Metabolic Behavior
The metabolism of related compounds like 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs has been investigated. This study provides insights into the metabolic behavior of this class of imidazoles, particularly focusing on transformations involving the isopropyl chain (Assandri et al., 1978).
4. Synthesis of Thiadiazole Derivatives
5-Iodo-1-methylimidazole is involved in the synthesis of thiadiazole derivatives, like 2-amino-5-(1-methyl-5-nitro-[4-3H]-2-imidazolyl)-1,3,4-thiadiazole. This synthesis route contributes to the development of novel compounds with potential applications in various fields (Chauvière et al., 1998).
5. Synthesis of Cytotoxic Derivatives
This compound plays a role in synthesizing 4,5-diaryl-1-methyl-1H-imidazoles, including derivatives with significant cytotoxic properties against human tumor cell lines. This synthesis demonstrates the compound's potential in developing anticancer agents (Bellina et al., 2008).
6. Role in Generating Reactive Intermediates
Research has shown that imidazol-5-yl radicals, generated from compounds like 5-iodo-1,2-dimethylimidazole, serve as reactive intermediates in reduction reactions. This research enhances understanding of the chemical behavior and reactivity of such compounds (Bowman & Taylor, 1990).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole compounds .
Safety and Hazards
Properties
IUPAC Name |
5-iodo-1-methyl-2-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNSOYLFPRISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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